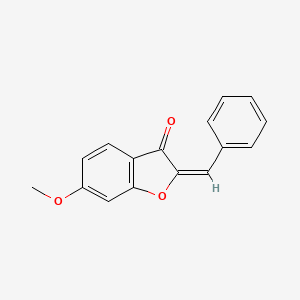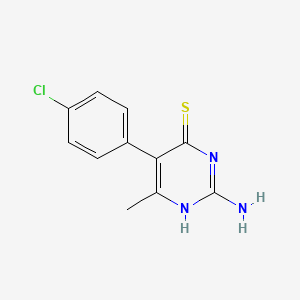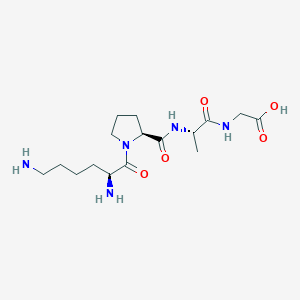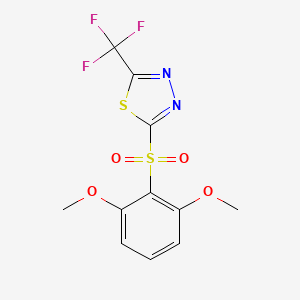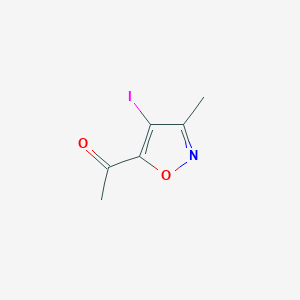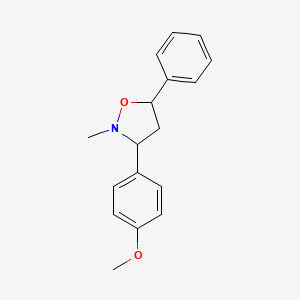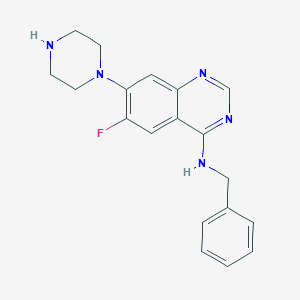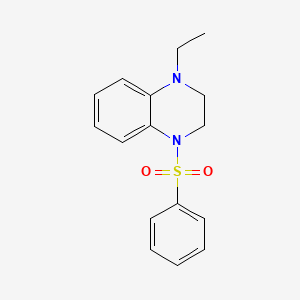
1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of an ethyl group and a phenylsulfonyl group attached to the tetrahydroquinoxaline core
Métodos De Preparación
The synthesis of 1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions using phenylsulfonyl chloride in the presence of a base like pyridine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or phenylsulfonyl groups, depending on the reagents and conditions used.
Common reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane. Major products from these reactions include various substituted quinoxalines and sulfone derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylsulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds and van der Waals interactions with the target proteins.
Comparación Con Compuestos Similares
1-Ethyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline can be compared with other sulfonyl-substituted quinoxalines, such as:
- 1-Methyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline
- 1-Propyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline
These compounds share similar structural features but differ in the length of the alkyl chain attached to the quinoxaline core. The unique properties of this compound, such as its specific reactivity and binding affinity, make it distinct and valuable for targeted applications.
Propiedades
Número CAS |
7151-18-0 |
|---|---|
Fórmula molecular |
C16H18N2O2S |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-4-ethyl-2,3-dihydroquinoxaline |
InChI |
InChI=1S/C16H18N2O2S/c1-2-17-12-13-18(16-11-7-6-10-15(16)17)21(19,20)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Clave InChI |
IZDPOSNBOPXMDU-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyrrolidinol, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B15213622.png)
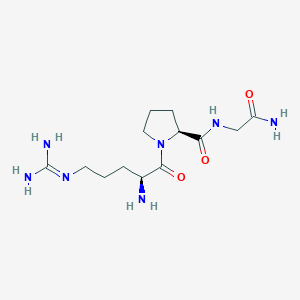
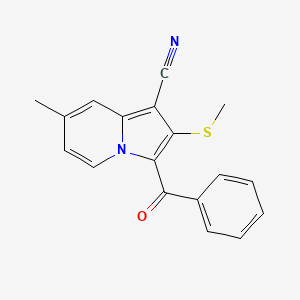
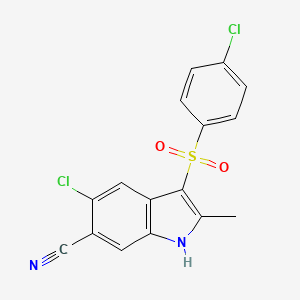
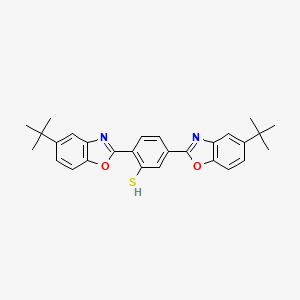
![Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B15213663.png)
